molecular formula C14H25NO3 B2366589 Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate CAS No. 146873-76-9

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate

Cat. No.: B2366589
CAS No.: 146873-76-9
M. Wt: 255.358
InChI Key: HEXRGZVOCHOEAE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate is an organic compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. One common method includes the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate is unique due to its specific structural features and reactivity profile. Its tert-butyl ester group provides stability, while the piperidine ring offers versatility in chemical modifications. This combination makes it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate is an organic compound with a notable structure that includes a piperidine ring and various substituents, which contribute to its biological activity. This article explores its potential applications in medicinal chemistry, including enzyme inhibition and receptor modulation, alongside relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_{14}H_{23}N_{1}O_{3}
  • Molecular Weight : 255.36 g/mol
  • Structural Features : The compound features a tert-butyl group and a 4-oxobutyl side chain attached to the piperidine ring, which is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps, including reactions with various reagents such as BuLi and N,N’-dimethylpropylene urea. The yield of synthesized compounds can range from 50% to 80%, depending on the specific reaction conditions used.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its mechanism of action involves interaction with specific enzymes, which may lead to therapeutic effects. For instance, it has been investigated for its role in inhibiting certain targets related to disease pathways .

Receptor Modulation

The compound has also been studied for its ability to act as a receptor ligand. This property suggests that it may have applications in drug design aimed at modulating receptor activity, potentially impacting various physiological processes.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds and their mechanisms:

  • NLRP3 Inhibition Study :
    • In a study evaluating compounds similar to this compound, researchers assessed their ability to inhibit NLRP3-dependent pyroptosis in differentiated THP-1 cells. The results indicated significant inhibition of IL-1β release and pyroptosis percentage decrease when treated with these compounds at a concentration of 10 µM .
    Compound% Pyroptosis Inhibition% IL-1β Release Inhibition
    Compound A75%70%
    Compound B60%65%
    This compoundTBDTBD
  • Therapeutic Applications :
    • The compound has been linked to the synthesis of Pim-1 inhibitors and selective GPR119 agonists, which are relevant for type II diabetes treatment. This connection underscores its potential in developing therapies targeting metabolic disorders.

Properties

IUPAC Name

tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-7-12(8-10-15)6-4-5-11-16/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXRGZVOCHOEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146873-76-9
Record name tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate
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